Xylosan

Overview

Description

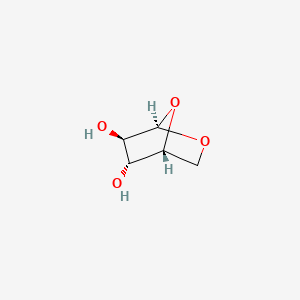

Xylosan is a carbohydrate derivative with the molecular formula C5H8O4. It is a furanose form of arabinose, a five-carbon sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylosan can be synthesized through regioselective and stereospecific β-arabinofuranosylation. This process involves the use of a boronic acid catalyst under mild conditions. The glycosylation reactions proceed smoothly with a variety of diols, triols, and unprotected sugar acceptors, yielding the corresponding β-arabinofuranosides in high yields with complete β-stereoselectivity and high regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods involving boronic acid catalysts can be scaled up for industrial applications. The mild reaction conditions and high yields make this method suitable for large-scale production .

Chemical Reactions Analysis

Thermal Decomposition Mechanisms

Pyrolysis of β-1,4-xylan (a xylan model) proceeds via concerted unimolecular reactions, producing intermediates such as 1,4-anhydro-D-xylopyranose (ADX) and dianhydro xylose (DAX), which are structurally related to xylosan derivatives .

Key Reaction Pathways:

-

Glycosidic Bond Cleavage :

-

Ring-Opening Reactions :

Table 1: Primary Pyrolysis Pathways of β-1,4-Xylan

| Reaction Type | Energy Barrier (kJ/mol) | Major Products | Rate Constant (750 K) |

|---|---|---|---|

| Glycosidic bond fission | 280–310 | Unsaturated cyclic C6 species | 1.2×10³ s⁻¹ |

| Ring-opening (RE chain) | 240 | Fragment 3 (C5H8O4) → Fragment 5 | 3.7×10⁷ s⁻¹ |

| Dehydration | 180–200 | Hydroxyacetaldehyde (HAA), furfural | 5.5×10⁶ s⁻¹ |

Product Analysis

Experimental studies identify the following major products from xylan pyrolysis :

-

Hydroxyacetaldehyde (HAA) : Dominant product in xylan pyrolysis.

-

Furfural (FF) : Forms via dehydration of xylose intermediates.

-

1,4-Anhydro-D-xylopyranose (ADX) : A stable cyclic anhydride of xylose.

-

Dianhydro xylose (DAX) : Formed via intramolecular dehydration.

Table 2: Product Distribution in Xylan Pyrolysis

| Product | Yield (Relative %) | Formation Pathway |

|---|---|---|

| Hydroxyacetaldehyde (HAA) | 45–60 | Retro-aldol cleavage of fragment 5 |

| Furfural (FF) | 15–25 | Dehydration of xylose |

| 1,4-Anhydro-D-xylopyranose | 10–15 | Ring contraction of this compound |

Computational Insights

-

CBS-QB3 Calculations : Confirm that reducing end-chains are more reactive than mid-chains due to lower energy barriers for ring-opening .

-

Rate Constants : Glycosidic bond fission is rate-limited compared to retro-aldol reactions, explaining the dominance of small aldehydes (e.g., HAA) over oligomers .

Thermodynamic Data

Scientific Research Applications

Introduction to Xylosan

This compound, a compound derived from the hemicellulose xylan, plays a significant role in various scientific research applications due to its structural properties and potential for sustainable utilization. This article explores the applications of this compound, particularly in biofuels, biomaterials, and medical fields, while presenting comprehensive data and case studies.

Chemical Properties of this compound

This compound is chemically characterized as 1,4-anhydro-α-D-xylopyranose. It is produced during the pyrolysis of hemicellulose found in wood, contributing to its role as a renewable resource. Its unique structure allows for various interactions with other polysaccharides and lignin, making it an essential component in plant cell walls .

Biofuels

This compound has garnered attention in biofuel production due to its abundance in lignocellulosic biomass. The conversion of xylan into fermentable sugars can enhance biofuel yields. However, xylan's complex structure presents challenges for microbial degradation. Research indicates that genetically engineered microorganisms can improve the efficiency of xylan hydrolysis, enabling better utilization of pentose sugars for biofuel production .

Biomaterials

This compound's biodegradable nature and non-toxic properties make it an attractive candidate for developing eco-friendly materials. Various studies have explored its use in:

- Packaging Films : Xylan-based films exhibit favorable mechanical properties and biodegradability, making them suitable for green packaging solutions.

- Bioplastics : The incorporation of this compound into bioplastic formulations enhances their performance while maintaining environmental sustainability.

- Hydrogels and Microparticles : this compound can be utilized to create hydrogels that serve as delivery vehicles for drugs and agricultural chemicals, offering controlled release and protection for active compounds .

Medical Applications

Recent research highlights the potential of this compound in medical applications, particularly in drug delivery systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, facilitating targeted delivery and sustained release. Studies have shown that xylan-based materials can improve the bioavailability of certain drugs while minimizing side effects .

Table 1: Properties of this compound-Based Materials

| Material Type | Key Properties | Applications |

|---|---|---|

| Packaging Films | Biodegradable, strong mechanical properties | Eco-friendly packaging |

| Bioplastics | Non-toxic, customizable properties | Sustainable product alternatives |

| Hydrogels | High water retention, drug encapsulation | Drug delivery systems |

| Microparticles | Controlled release capabilities | Agricultural chemicals delivery |

Table 2: Microorganisms Engineered for Xylan Utilization

| Microorganism | Modification Type | Improvement Achieved |

|---|---|---|

| Escherichia coli | Pathway engineering | Enhanced pentose sugar uptake |

| Saccharomyces cerevisiae | Genetic modification | Increased fermentation efficiency |

| Clostridium thermocellum | Enzyme overexpression | Improved hydrolysis rates |

Case Study 1: Biofuel Production from Lignocellulosic Biomass

A study conducted by Raud et al. (2019) investigated the enzymatic hydrolysis of xylan-rich biomass using engineered strains of Escherichia coli. The results demonstrated a significant increase in pentose sugar availability, leading to improved biofuel yields compared to traditional methods.

Case Study 2: Development of Xylan-Based Bioplastics

Research by Yilmaz-Turan et al. (2020) focused on creating biodegradable films from this compound. The study revealed that these films not only possess excellent mechanical properties but also degrade within a few months under composting conditions, highlighting their potential as sustainable packaging alternatives.

Case Study 3: this compound Hydrogels for Drug Delivery

A recent investigation by Beckers et al. (2020) explored the use of xylan-based hydrogels for delivering anti-cancer drugs. The findings indicated that these hydrogels could effectively encapsulate drugs and provide controlled release over extended periods, enhancing therapeutic efficacy while reducing toxicity.

Mechanism of Action

The mechanism of action of Xylosan involves its participation in glycosidic bond formation and cleavage. Enzymes such as α-L-arabinofuranosidases catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked L-arabinofuranosyl residues from arabinose-substituted polysaccharides or oligosaccharides. This enzymatic activity is crucial for the bioconversion of lignocellulosic biomass .

Comparison with Similar Compounds

Similar Compounds

Arabinose: A five-carbon sugar that is the precursor to Xylosan.

Arabinofuranosides: Compounds containing the arabinofuranose moiety.

Arabinogalactan: A polysaccharide containing arabinofuranose units.

Uniqueness

This compound is unique due to its specific structure and the regioselective and stereospecific synthesis methods.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural elucidation of xylosan, and how can spectral data resolve ambiguities in its stereochemistry?

To confirm this compound’s structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to map proton environments and carbon connectivity. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and fragmentation patterns. For stereochemical resolution, compare experimental optical rotation values with literature data or use computational chemistry tools (e.g., density functional theory) to predict and match spectral signatures .

Q. How can researchers optimize this compound synthesis from lignocellulosic biomass, and what purification techniques mitigate byproduct contamination?

this compound is typically derived via acid-catalyzed pyrolysis of hemicellulose. Use dilute sulfuric acid (0.5–2 M) at 200–250°C to maximize yield, followed by solvent extraction (e.g., ethyl acetate) to isolate this compound from levoglucosan and mannosan. Purification via column chromatography (silica gel, ethanol:water eluent) or recrystallization reduces impurities. Monitor purity using thin-layer chromatography (TLC) with anisaldehyde staining .

Q. What analytical techniques are critical for quantifying this compound in complex matrices, such as pyrolysis oil or microbial cultures?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances this compound volatility and detection sensitivity. High-performance liquid chromatography (HPLC) paired with refractive index (RI) or evaporative light scattering detectors (ELSD) is suitable for non-volatile fractions. For microbial studies, combine enzymatic assays (e.g., this compound-specific dehydrogenases) with spectrophotometric quantification .

Advanced Research Questions

Q. How do contradictory data on this compound’s role in pyrolysis selectivity arise, and what experimental controls resolve these discrepancies?

Discrepancies in pyrolysis studies often stem from variable biomass composition (e.g., alkali metal content) or reactor design (e.g., fluidized bed vs. fixed bed). To address this:

- Standardize feedstock pretreatment (e.g., acid leaching to remove alkali and alkaline earth metals (AAEMs)) .

- Use model compounds (e.g., xylan) to isolate this compound formation pathways.

- Replicate experiments under inert atmospheres (N₂ or Ar) to minimize oxidative degradation.

Q. What experimental designs are effective for probing this compound’s antimicrobial mechanisms, particularly against Gram-negative vs. Gram-positive bacteria?

Design dose-response assays with minimum inhibitory concentration (MIC) tests using serial dilutions of this compound in Mueller-Hinton broth. Pair this with fluorescence microscopy (SYTOX Green staining) to assess membrane integrity. For mechanistic insights, perform transcriptomic analysis (RNA-seq) on treated bacterial cultures to identify differentially expressed genes involved in cell wall biosynthesis or stress response .

Q. How can researchers optimize this compound yield in catalytic fast pyrolysis while avoiding thermal degradation?

Use a two-stage pyrolysis reactor: the first stage (200–300°C) for hemicellulose decomposition and the second (400–500°C) for catalytic upgrading. Test zeolite catalysts (e.g., HZSM-5) to stabilize intermediates. Monitor real-time this compound production via thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) .

Q. What statistical approaches address variability in this compound’s bioactivity data across independent studies?

Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, bacterial strain variability). Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental rigor. For in-house studies, employ factorial design (e.g., Taguchi method) to optimize parameters like pH, temperature, and inoculation density .

Q. How can isotopic labeling (e.g., ¹³C) clarify this compound’s metabolic pathways in microbial systems?

Synthesize ¹³C-labeled this compound via fed-batch fermentation using ¹³C-glucose as a precursor. Track isotopic incorporation into metabolic byproducts (e.g., acetate, ethanol) using NMR or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare pathways in wild-type vs. knockout strains (e.g., ΔxylB mutants) to map catabolic routes .

Properties

IUPAC Name |

(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJJPEGOLXZHDM-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O1)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030107 | |

| Record name | Xylosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-91-4, 51246-94-7 | |

| Record name | 1,5-Anhydro-β-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroarabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.